Oxo(3-pyridinyl)acetic acid hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-oxo-2-pyridin-3-ylacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3.H2O/c9-6(7(10)11)5-2-1-3-8-4-5;/h1-4H,(H,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDNPUBMTUJXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Oxo(3-pyridinyl)acetic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the chemical properties, synthesis, and potential applications of oxo(3-pyridinyl)acetic acid hydrate. Given the specialized nature of this compound, this document synthesizes foundational chemical principles with data from analogous structures to offer a comprehensive technical overview for research and development.

Introduction and Chemical Identity

This compound, also known as 3-pyridylglyoxylic acid hydrate, is a pyridine derivative of glyoxylic acid. Its structure incorporates a pyridine ring, an alpha-keto acid moiety, and a molecule of water, which is integral to its crystalline form.

The presence of the α-keto acid group suggests that, like glyoxylic acid, it exists in equilibrium with its hydrate form, 2,2-dihydroxy-2-(pyridin-3-yl)acetic acid, particularly in aqueous solutions. This hydration of the ketone is a key feature influencing its reactivity and physical properties.

Table 1: Chemical Identifiers

| Property | Value | Source |

| Chemical Name | oxo(pyridin-3-yl)acetic acid hydrate | - |

| Synonym(s) | 3-Pyridylglyoxylic acid hydrate | - |

| CAS Number | 1559061-98-1 | [1] |

| Molecular Formula | C₇H₅NO₃ · H₂O | [1] |

| Molecular Weight | 169.14 g/mol | Calculated |

| Canonical SMILES | C1=CN=C(C=C1)C(=O)C(=O)O.O | - |

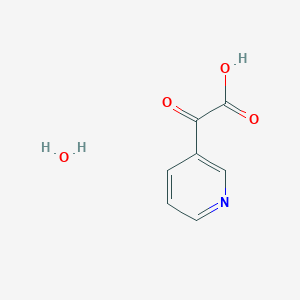

Below is a diagram illustrating the chemical structure and its hydrated form.

Caption: Equilibrium between oxo(3-pyridinyl)acetic acid and its hydrated form.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, its properties can be inferred from the known characteristics of its constituent functional groups: the pyridine ring and the glyoxylic acid hydrate moiety.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Analogous Compound |

| Appearance | White to off-white crystalline solid | Based on glyoxylic acid monohydrate and other pyridine carboxylic acids.[2] |

| Solubility | Highly soluble in water; soluble in polar organic solvents like methanol and ethanol. | The presence of the carboxylic acid, ketone, and pyridine nitrogen suggests high polarity. Glyoxylic acid monohydrate is highly soluble in water.[2] |

| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa around 3-4. The pyridinium proton will have a pKa around 5. | Glyoxylic acid has a pKa of 3.3. The electron-withdrawing nature of the adjacent ketone may slightly increase acidity compared to 3-pyridylacetic acid (pKa ~3.6).[3][4] |

| Hygroscopicity | Likely hygroscopic | Glyoxylic acid monohydrate is known to be hygroscopic.[2] |

Synthesis and Reactivity

Synthesis

The synthesis of oxo(3-pyridinyl)acetic acid is not widely documented. However, a plausible synthetic route could involve the oxidation of a suitable precursor, such as 3-acetylpyridine or 3-pyridylacetic acid. Another potential route could be a three-component reaction involving glyoxylic acid, an amine, and an arylboronic acid, which is a known method for synthesizing α-arylglycine derivatives.

A general workflow for a potential synthesis is outlined below:

Caption: A potential synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dictated by its three primary functional regions: the carboxylic acid, the α-keto group (and its hydrate), and the pyridine ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

α-Keto Group: The ketone is electrophilic and can react with nucleophiles. The hydrated form, a geminal diol, can revert to the ketone under certain conditions, making the carbonyl carbon available for reaction. This functionality is crucial for its role as a building block in the synthesis of more complex molecules.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly if activated.

Potential Applications in Research and Drug Development

While specific applications of this compound are not well-documented, its structure suggests several areas of potential utility for researchers.

-

Pharmaceutical Intermediate: Pyridine-containing compounds are prevalent in pharmaceuticals.[5] The related compound, 3-pyridylacetic acid, is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[5] By analogy, this compound could serve as a valuable building block for novel therapeutic agents.

-

Bioisostere: The α-keto acid moiety can act as a bioisostere for other functional groups in drug design, potentially modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Coordination Chemistry: The presence of both a pyridine nitrogen and a carboxylic acid group makes this molecule a potential ligand for the formation of metal-organic frameworks (MOFs) and coordination complexes.[5]

Safety and Handling

-

Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.[6][7][8]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: The compound should be stored in a cool, dry place, away from incompatible materials. Given its likely hygroscopic nature, storage in a desiccator may be necessary.

Conclusion

This compound is a specialized chemical compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data is currently limited, its chemical properties can be reasonably inferred from the behavior of its constituent functional groups. This guide provides a foundational understanding for researchers interested in exploring the synthesis, reactivity, and potential applications of this intriguing molecule. Further research is warranted to fully characterize its properties and unlock its potential in various scientific domains.

References

-

PubChem. (n.d.). 3-Pyridineacetic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

SIELC Technologies. (2026, January 5). 3-Pyridylacetic acid hydrochloride. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.

-

Hilaris Publisher. (2011, June 27). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Glyoxylic Acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Frontiers. (2023, March 12). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2018, April 3). reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. Retrieved January 19, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Pyridylacetic acid (HMDB0001538). Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Glyoxylic acid, monohydrate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

NIH. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 563-96-2: Glyoxylic acid monohydrate | CymitQuimica [cymitquimica.com]

- 3. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

A Technical Guide to the Structural Elucidation of 2-Oxo-2-(pyridin-3-yl)acetic Acid Hydrate

Introduction: The Significance of α-Keto Carboxylic Acids

Pyridyl-α-keto carboxylic acids, such as 2-oxo-2-(pyridin-3-yl)acetic acid, are valuable heterocyclic building blocks in medicinal chemistry and organic synthesis. Their utility as precursors for α-arylglycine derivatives and other complex molecules makes a precise understanding of their structure paramount. The presence of a hydrate form introduces an additional layer of complexity, involving non-covalent interactions that can significantly influence solid-state properties like stability, solubility, and bioavailability—critical parameters in drug development. This guide details the necessary and synergistic analytical techniques required to fully characterize the hydrated solid-state form of this compound.

The Integrated Analytical Workflow: A Strategy for Unambiguous Elucidation

The definitive elucidation of a hydrated molecular structure is not achieved by a single technique but by the convergence of evidence from multiple, complementary analyses. Each method provides a unique piece of the structural puzzle, and their combined results create a self-validating system. The workflow is designed to move from foundational characterization to high-resolution structural and thermal analysis.

Navigating Uncharted Territory: A Technical Guide to 3-Pyridylglyoxylic Acid Hydrate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword: Embracing the Scientific Frontier

In the landscape of chemical research and drug discovery, we often work with well-documented molecules. However, progress sometimes requires us to venture into uncharted territory, to explore compounds that are not yet commercially available or extensively studied. This guide is crafted for that very purpose.

Our subject is 3-pyridylglyoxylic acid hydrate . A preliminary investigation revealed a critical discrepancy: the commonly cited CAS number 7145-49-5 is incorrectly attributed to this compound and instead corresponds to 3-methoxy-5-nitrophenol. Furthermore, a thorough search of commercial catalogs and scientific literature reveals a notable absence of 3-pyridylglyoxylic acid in its hydrated or anhydrous form.

This guide, therefore, deviates from a standard technical data sheet. It is a forward-looking, theoretical, and practical framework for the researcher who wishes to synthesize, characterize, and investigate this novel molecule. We will proceed with scientific integrity, grounding our hypotheses in the established chemistry of analogous structures—namely, α-keto acids and other pyridyl carboxylic acids. This document serves as a roadmap for pioneering work on a potentially valuable chemical entity.

The Chemical Context: Why 3-Pyridylglyoxylic Acid Warrants Investigation

The structure of 3-pyridylglyoxylic acid combines two key functional motifs of significant biochemical and medicinal importance: the pyridine ring and the α-keto acid group.

-

The Pyridine Moiety: As an isostere of a phenyl ring, the pyridine nucleus is a cornerstone of medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets.[1][2] Many blockbuster drugs incorporate this heterocycle for its favorable pharmacokinetic and pharmacodynamic properties. The 3-pyridyl (or nicotinoyl) substitution pattern is particularly relevant as it is found in nicotinic acid (Vitamin B3) and is a key structural component in numerous pharmaceuticals.[1]

-

The α-Keto Acid Functionality: α-Keto acids are pivotal intermediates in major metabolic pathways, including the Krebs cycle and amino acid metabolism.[3][4] Compounds like pyruvic acid and α-ketoglutaric acid are central nodes in cellular bioenergetics.[4][5] This functional group is not merely a passive metabolic link; it is a reactive handle for chemical synthesis and a potential pharmacophore that can engage with enzymes or receptors.[3][6]

The combination of these two motifs in 3-pyridylglyoxylic acid suggests a high potential for biological activity, positioning it as an intriguing target for:

-

Metabolic Research: As a potential, albeit unconfirmed, metabolite of nicotine or other pyridyl-containing xenobiotics.[7][8][9]

-

Drug Discovery: As a novel scaffold or building block for creating inhibitors or modulators of enzymes involved in metabolic pathways.[2][10][11]

-

Prodrug Development: Utilizing the carboxylic acid group for derivatization to improve the delivery of other therapeutic agents.[12]

Proposed Synthetic Pathways

While no specific synthesis for 3-pyridylglyoxylic acid is documented, established methods for creating α-keto acids provide several plausible routes. The choice of pathway will depend on the availability of starting materials and the desired scale.

Pathway A: Oxidation of a Precursor

This is a common and direct approach. A likely starting material would be 3-pyridylglycolic acid (α-hydroxy-3-pyridylacetic acid).

Figure 1: General workflow for the oxidation synthesis route.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 3-pyridylglycolic acid in a suitable aqueous or organic solvent.

-

Oxidation: Under controlled temperature (e.g., 0 °C to room temperature), add a stoichiometric amount of a suitable oxidizing agent. Catalytic oxidation processes, which are common for producing arylglyoxylic acids, could be employed here.[13]

-

Quenching: After reaction completion (monitored by TLC or LC-MS), quench any excess oxidant.

-

Workup & Purification: Perform an aqueous workup, adjusting the pH to isolate the carboxylic acid. Purification could be achieved by recrystallization or column chromatography.

Causality: The hydroxyl group of the precursor is selectively oxidized to a ketone. This method is advantageous for its directness but requires careful control to avoid over-oxidation or side reactions involving the pyridine ring.

Pathway B: Friedel-Crafts Acylation

This classical method involves the acylation of pyridine, which is generally challenging due to the electron-deficient nature of the ring. However, it remains a theoretical possibility.

Figure 2: Workflow for synthesis via Friedel-Crafts acylation followed by hydrolysis.

Experimental Protocol (Hypothetical):

-

Acylation: React pyridine with ethyl oxalyl chloride in the presence of a strong Lewis acid catalyst. This reaction is often low-yielding for pyridines.

-

Hydrolysis: The resulting α-keto ester is hydrolyzed to the carboxylic acid using standard acidic or basic conditions.

-

Purification: The final product is isolated and purified as described in Pathway A.

Causality: This method builds the carbon skeleton directly on the pyridine ring. While powerful for many aromatics, the deactivation of the pyridine ring by the Lewis acid catalyst makes this a less favorable, though still plausible, approach.[6]

Physicochemical Properties & Analytical Characterization

As a hydrated α-keto acid, 3-pyridylglyoxylic acid hydrate is expected to have specific physical and chemical properties that dictate its handling and analysis.

Expected Properties

| Property | Anticipated Characteristic | Rationale |

| Physical State | Crystalline solid | Organic acids of this size are typically solid at room temperature. |

| Hygroscopicity | High | The presence of polar functional groups (pyridine N, ketone, carboxylic acid) will attract and hold water molecules from the atmosphere.[14][15] |

| Hydrate Formation | Stable monohydrate or polyhydrate formation | The keto group of α-keto acids can exist in equilibrium with its gem-diol (hydrated) form, which can be incorporated into the crystal lattice.[3][16] |

| Solubility | Soluble in polar solvents (water, alcohols, DMSO); sparingly soluble in nonpolar solvents. | Based on the polarity of the functional groups. |

| pKa | Two expected pKa values: one for the carboxylic acid (approx. 2-4) and one for the pyridinium ion (approx. 3-5). | Typical range for carboxylic acids and pyridines. |

Analytical Characterization Workflow

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound.

Figure 3: Recommended analytical workflow for characterization.

Detailed Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the pyridine ring protons and potentially a signal for the hydrate's hydroxyl protons in a suitable solvent like DMSO-d₆.

-

¹³C NMR: Diagnostic peaks for the two carbonyl carbons (keto and carboxylic acid) are expected, in addition to the pyridine ring carbons.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is critical to confirm the elemental composition (C₇H₅NO₃ for the anhydrous form). Electrospray ionization (ESI) would be a suitable technique.

-

-

Infrared (IR) Spectroscopy:

-

Look for characteristic absorption bands: a broad O-H stretch for the carboxylic acid and water of hydration, C=O stretches for both the ketone and carboxylic acid, and C=N/C=C stretches for the pyridine ring.[17]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Thermogravimetric Analysis (TGA) & Karl Fischer Titration:

-

These techniques are essential for quantifying the water content and confirming the stoichiometry of the hydrate. TGA will show mass loss corresponding to water upon heating, while Karl Fischer titration provides a precise measure of water content.

-

Potential Applications in Drug Development and Research

The true value of synthesizing 3-pyridylglyoxylic acid lies in its potential applications. Based on its structure, we can postulate several promising avenues for research.

-

Enzyme Inhibition: Many enzymes that process α-keto acids are targets for drug development. 3-Pyridylglyoxylic acid could be screened as an inhibitor of dehydrogenases, decarboxylases, or transaminases involved in cancer metabolism or infectious diseases.

-

Chemical Probe for Metabolic Studies: Isotope-labeled versions (e.g., with ¹³C or ¹⁵N) could be synthesized and used as tracers to investigate novel metabolic pathways, particularly in the context of nicotine or pyridyl-containing drug metabolism.[4]

-

Scaffold for Medicinal Chemistry: The molecule is an excellent starting point for building more complex drug candidates. The carboxylic acid can be converted to amides or esters, and the pyridine ring can be further functionalized to optimize binding to a biological target.[1]

Safety, Handling, and Storage

While specific toxicity data is unavailable, prudent laboratory practices for a novel, acidic, and potentially hygroscopic organic compound should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. As an organic acid, it should be considered corrosive and an irritant.[16][21]

-

Storage: Due to its expected hygroscopicity, storage in a tightly sealed container in a desiccator is crucial to maintain its integrity and prevent it from deliquescing.[14][22][23] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

Conclusion

3-Pyridylglyoxylic acid hydrate represents a fascinating gap in the chemical landscape—a simple yet uncharacterized molecule at the intersection of metabolic and medicinal chemistry. The lack of existing data presents not a barrier, but an opportunity for original research. By leveraging established synthetic and analytical principles, researchers can be the first to synthesize, fully characterize, and explore the biological potential of this compound. This guide provides the foundational knowledge and strategic direction to confidently embark on that exploration.

References

- Keto acid - Wikipedia. (n.d.).

- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (n.d.). Benchchem.

- Isotope-labeled Alpha-Keto Acids. (n.d.).

- HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography.

- α-keto acid Definition - Microbiology Key Term. (n.d.). Fiveable.

- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI.

- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. (n.d.). Benchchem.

- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ResearchGate.

- Mammalian Degradation of (-)-Nicotine to 3-Pyridylacetic Acid and Other Compounds. (n.d.).

- Biochemistry of nicotine metabolism and its relevance to lung cancer. (n.d.). NIH.

- Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. (n.d.). NIH.

- The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated.

- How do you handle hygroscopic salts? (n.d.). HepatoChem.

- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019).

- Hygroscopy - Wikipedia. (n.d.).

- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). PubMed.

- Pirinixic acid derivatives as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. (2008). PubMed.

- Amino Acids in the Development of Prodrugs. (n.d.). MDPI.

- SAFETY DATA SHEET. (2025).

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). NIH.

- Process for the preparation of arylglyoxylic acids. (n.d.). Google Patents.

- Glyoxylic acid monohydrate CAS 563-96-2. (n.d.). Sigma-Aldrich.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Glyoxylic acid monohydrate CAS 563-96-2. (n.d.). Merck Millipore.

Sources

- 1. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Keto acid - Wikipedia [en.wikipedia.org]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. fiveable.me [fiveable.me]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pirinixic acid derivatives as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. EP0005779A2 - Process for the preparation of arylglyoxylic acids - Google Patents [patents.google.com]

- 14. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 15. Hygroscopy - Wikipedia [en.wikipedia.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. helixchrom.com [helixchrom.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. hepatochem.com [hepatochem.com]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Oxo(3-pyridinyl)acetic Acid Hydrate: Nomenclature, Synonyms, and Identification

Introduction

For researchers, scientists, and professionals in drug development, precise communication through accurate chemical nomenclature is paramount. The pyridine ring is a foundational scaffold in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its derivatives are subjects of intense research due to their broad therapeutic potential.[1][3] This guide provides an in-depth analysis of Oxo(3-pyridinyl)acetic acid hydrate, a pyridine derivative of interest. We will dissect its formal nomenclature, explore its various synonyms, clarify the role of hydration in its structure and naming, and provide a framework for its unambiguous identification. This document is designed to serve as a definitive reference for scientists working with this and structurally related compounds.

Core Molecular Structure and IUPAC Nomenclature

The subject of this guide is an α-keto acid, a class of organic compounds characterized by a carboxylic acid group and an adjacent ketone functional group.[4][5] These molecules are significant in many biological pathways.[4] The core structure of the anhydrous molecule consists of an acetic acid backbone where one of the α-carbon's hydrogens is replaced by a 3-pyridinyl group, and the other is double-bonded to an oxygen atom.

IUPAC Naming Convention

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming chemical compounds. For Oxo(3-pyridinyl)acetic acid, the nomenclature is derived as follows:

-

Parent Chain Identification : The longest carbon chain containing the principal functional group (the carboxylic acid) is a two-carbon chain, corresponding to acetic acid.

-

Principal Functional Group : The carboxylic acid group (-COOH) is the highest priority group and dictates the suffix of the name, "-oic acid".

-

Substituents :

-

A ketone group (=O) is present on the second carbon (the α-carbon). This is denoted by the prefix "oxo-".

-

A pyridine ring is attached to the same carbon at its 3-position. This is denoted by the prefix "(pyridin-3-yl)-".

-

-

Numbering : The carbon of the carboxylic acid is designated as position 1, and the adjacent carbon (bearing the oxo and pyridinyl groups) is position 2.

Combining these elements, the systematic IUPAC name for the anhydrous compound is 2-oxo-2-(pyridin-3-yl)acetic acid .[6]

The Role of Hydration

The term "hydrate" signifies that water molecules are integrated into the crystal structure of the compound in a specific molar ratio.[7] This is common for many organic and inorganic compounds.[8] The nomenclature for hydrates involves appending the term "hydrate" to the name of the anhydrous compound, preceded by a Greek prefix to indicate the number of water molecules per formula unit.[7][9]

-

Monohydrate : One water molecule (⋅ H₂O)

-

Dihydrate : Two water molecules (⋅ 2H₂O)

-

Hemihydrate : Half a water molecule per formula unit (⋅ 0.5H₂O)

Therefore, the full name of the topic compound is 2-oxo-2-(pyridin-3-yl)acetic acid hydrate . The exact stoichiometry of water (e.g., monohydrate, dihydrate) should be specified when known.

Synonyms, Identifiers, and Data Cross-Referencing

In scientific literature, patents, and commercial catalogs, a single compound can be referred to by numerous names. This section provides a comprehensive list of synonyms and unique identifiers to facilitate accurate database searching and material procurement.

Common Synonyms

-

This compound

-

3-pyridylglyoxylic acid hydrate

-

(3-Pyridinyl)oxoacetic acid hydrate

-

pyridin-3-yl glyoxylic acid

It is crucial to distinguish this compound from the related, but structurally different, 3-Pyridineacetic acid (also known as 3-pyridylacetic acid).[10][11] The latter lacks the α-keto group, which significantly alters its chemical properties and reactivity.

Chemical Identifiers

Unique identifiers are essential for unambiguous identification in databases. Note that different CAS Registry Numbers may exist for the anhydrous form and its various hydrated or salt forms.

| Identifier | Value | Compound Form |

| CAS Registry Number | 1559061-98-1 | Hydrate[4] |

| CAS Registry Number | 39684-37-2 | Anhydrous or partially hydrated (e.g., 0.8 H₂O)[6][12] |

| Molecular Formula | C₇H₅NO₃ (Anhydrous) | Anhydrous Form |

| Molecular Formula | C₇H₇NO₄ (Monohydrate) | Monohydrate Form[12] |

| Molecular Weight | 151.12 g/mol (Anhydrous) | Anhydrous Form |

| Molecular Weight | 169.13 g/mol (Monohydrate) | Monohydrate Form[12] |

| InChI (Anhydrous) | InChI=1S/C7H5NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4H,(H,10,11) | Anhydrous Form |

| SMILES (Anhydrous) | C1=CC(=CN=C1)C(=O)C(=O)O | Anhydrous Form |

Physicochemical Properties and Characterization

Understanding the properties of this compound is critical for its application in research and development. The presence of both a pyridine ring and an α-keto acid moiety imparts specific chemical characteristics.

Structural Diagram

Caption: Structure of 2-oxo-2-(pyridin-3-yl)acetic acid monohydrate.

Analytical Characterization Workflow

Confirming the identity and hydration state of the compound is a critical step. A multi-technique approach is recommended for unambiguous characterization.

Caption: Recommended workflow for the analytical characterization of the compound.

-

Thermogravimetric Analysis (TGA): This is a primary method to determine the amount of water in a hydrate. A sample is heated, and the mass loss at temperatures corresponding to the boiling point of water indicates the percentage of water content, allowing for the calculation of the hydration state.[13]

-

Differential Scanning Calorimetry (DSC): DSC can detect endothermic events, such as the loss of water, which provides complementary information to TGA.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): The presence of water will result in a broad absorption band in the 3500-3200 cm⁻¹ region (O-H stretching). The carbonyl (C=O) stretches of the keto and carboxylic acid groups will also be prominent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the pyridine ring protons. The acidic proton of the carboxylic acid may be observable depending on the solvent.

-

Powder X-ray Diffraction (PXRD): This is a definitive technique to distinguish between the anhydrous form and different hydrated crystalline forms (polymorphs), as they will have distinct diffraction patterns.[8]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. The hydration state can influence retention behavior, particularly in highly aqueous mobile phases.[10]

Relevance in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, valued for its ability to form hydrogen bonds, its metabolic stability, and its water solubility-enhancing properties.[2][3] While specific applications for Oxo(3-pyridinyl)acetic acid are not broadly documented in top-tier literature, its structural motifs are relevant. As an α-keto acid, it can act as a precursor to amino acids through transamination reactions.[4] Furthermore, pyridine carboxylic acids (a related class) are used as building blocks in the synthesis of dual anti-inflammatory and anti-hyperglycemic agents.[14] The synthesis of various pyridylacetic acid derivatives is an active area of research for creating novel therapeutic agents.[15] This compound, therefore, represents a valuable building block for generating libraries of novel small molecules for screening in drug discovery programs.

Conclusion

Accurate identification and nomenclature are the foundation of reproducible and reliable scientific research. 2-oxo-2-(pyridin-3-yl)acetic acid hydrate , also known as 3-pyridylglyoxylic acid hydrate , is a compound whose identity is defined by its α-keto acid structure, the 3-positional attachment of the pyridine ring, and the integral presence of water in its crystal lattice. Researchers must use a combination of identifiers (IUPAC name, CAS numbers) and analytical techniques (TGA, PXRD, Spectroscopy) to ensure the unambiguous characterization of their materials. This guide provides a comprehensive framework for understanding and correctly referencing this versatile chemical entity, thereby supporting its potential application in the synthesis of novel compounds for drug discovery and development.

References

-

Tuscany Diet. (2023). Keto Acids: Definition, Structure, and Role in Biochemistry. [Link]

-

Wikipedia. (n.d.). Keto acid. [Link]

-

Angene Chemical. (n.d.). This compound | 1559061-98-1. [Link]

-

Chemsrc. (n.d.). 2-OXO-2-(PYRIDIN-3-YL)ACETIC ACID | CAS#:39684-37-2. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

-

ResearchGate. (2014). How do you confirm that our organic compound is a hydrate?. [Link]

-

MDPI. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]

-

PubMed Central (PMC). (2023). Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis. [Link]

-

ACS Publications. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. [Link]

-

Wikipedia. (n.d.). Hydrate. [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link]

-

PubChem. (n.d.). 3-Pyridineacetic acid. [Link]

-

Filo. (2025). What are the structure and the IUPAC name of the α-keto acid formed by transamination of the amino acid threonine?. [Link]

-

LookChem. (n.d.). 2-OXO-2-(PYRIDIN-3-YL)ACETIC ACID, CasNo.39684-37-2. [Link]

-

YouTube. (2018). Naming Hydrates. [Link]

-

Total Materia. (n.d.). RSt 37-2 (Germany / DIN) Material Properties. [Link]

-

HETEROCYCLES. (2003). SYNTHESIS AND STRUCTURAL STUDIES OF (2-OXO-2,3-DIHYDROIMIDAZO[1,2-a]PYRIDIN-3-YL)ACETIC ACIDS. [Link]

-

PubMed. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

-

PubMed. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

PubMed Central (PMC). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. [Link]

-

ResearchGate. (n.d.). Revealed transformation of pyridine‐acetic acid in the synthesis of 1 a–f. [Link]

-

Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 13120-39-3 | Product Name : N-(2-Pyridyl)oxamic Acid. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. Keto acid - Wikipedia [en.wikipedia.org]

- 6. 2-OXO-2-(PYRIDIN-3-YL)ACETIC ACID | CAS#:39684-37-2 | Chemsrc [chemsrc.com]

- 7. Hydrate - Wikipedia [en.wikipedia.org]

- 8. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. angenechemical.com [angenechemical.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Oxo-2-(pyridin-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Potential of a Pyridyl α-Keto Acid

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged heterocycle. When combined with an α-keto acid moiety, a reactive and versatile functional group, the resulting molecule, 2-Oxo-2-(pyridin-3-yl)acetic acid, presents a compelling subject for investigation. These α-keto acids are not merely synthetic curiosities; they are pivotal intermediates in various metabolic pathways and have been explored as precursors for a range of biologically active compounds.[2]

This technical guide is designed for the discerning researcher and drug development professional. It acknowledges the current scarcity of comprehensive experimental data for 2-Oxo-2-(pyridin-3-yl)acetic acid and, therefore, adopts a dual-pronged approach. Firstly, it consolidates the available information, including predicted properties, to provide a foundational understanding. Secondly, and more critically, it furnishes detailed, field-proven experimental protocols. This guide is structured not merely as a repository of data but as a self-validating system, empowering researchers to synthesize, characterize, and ultimately unlock the full potential of this intriguing molecule. Every experimental choice is rationalized, reflecting a deep-seated understanding of the causality that underpins robust scientific inquiry.

Molecular Identity and Predicted Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | 2-oxo-2-(pyridin-3-yl)acetic acid | N/A |

| CAS Number | 39684-37-2 | [3][4][5][6] |

| Molecular Formula | C₇H₅NO₃ | [5] |

| Molecular Weight | 151.12 g/mol | [5] |

| SMILES | O=C(O)C(=O)c1cccnc1 | [5] |

Predicted Properties:

| Property | Predicted Value | Comments and Rationale |

| Physical State | Solid | Based on the molecular weight and presence of hydrogen bonding moieties. |

| Melting Point | >200 °C (with decomposition) | α-keto acids can be thermally labile. Similar aromatic keto acids often have high melting points. |

| Boiling Point | ~350-450 °C at 760 mmHg | High value predicted due to polarity and hydrogen bonding. Likely to decompose before boiling at atmospheric pressure. A related compound, 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid, has a predicted boiling point of 434.35 °C.[7] |

| pKa | ~2.5-3.5 (carboxylic acid), ~4.5-5.5 (pyridinium ion) | The α-keto group is electron-withdrawing, increasing the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid. The pyridine nitrogen will have a pKa typical for pyridinium ions. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water; soluble in aqueous base. | The polar nature of the pyridine ring and the carboxylic acid group suggests solubility in polar solvents. Solubility in aqueous base is expected due to salt formation. The addition of acids like acetic acid can increase the solubility of weakly basic drugs in organic solvents.[8] |

| XLogP3 | ~ -0.5 to 0.5 | The value is likely to be low, indicating a degree of hydrophilicity. |

Synthesis of 2-Oxo-2-(pyridin-3-yl)acetic Acid: A Proposed Experimental Protocol

A reliable synthetic route is paramount for any investigation. While multiple strategies for the synthesis of α-keto acids exist, the oxidation of a readily available precursor, 3-acetylpyridine, presents a logical and accessible approach.[2]

Reaction Scheme:

3-Acetylpyridine → 2-Oxo-2-(pyridin-3-yl)acetic acid

Causality Behind the Experimental Choices:

-

Oxidizing Agent: Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of α-methyl ketones to α-keto acids.

-

Solvent: A mixture of dioxane and water is often used to ensure the solubility of both the organic substrate and the inorganic oxidizing agent.

-

Temperature: Refluxing is typically necessary to drive the reaction to completion.

-

Workup: The workup procedure is designed to remove the selenium-containing byproducts and isolate the acidic product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-acetylpyridine (1 equivalent).

-

Solvent Addition: Add a 10:1 mixture of dioxane and water.

-

Reagent Addition: Carefully add selenium dioxide (1.1 equivalents) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Removal of Selenium: Cool the reaction mixture to room temperature. The black selenium precipitate can be removed by filtration through a pad of celite.

-

Extraction: Transfer the filtrate to a separatory funnel. Add ethyl acetate and wash with water to remove any remaining water-soluble impurities.

-

Acid-Base Extraction: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. This will convert the acidic product into its water-soluble sodium salt, separating it from neutral organic impurities.

-

Isolation: Carefully acidify the aqueous bicarbonate layer with cold 2M HCl until the pH is approximately 2-3. The product, 2-Oxo-2-(pyridin-3-yl)acetic acid, should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Caption: Synthetic workflow for 2-Oxo-2-(pyridin-3-yl)acetic acid.

Physicochemical Characterization: A Self-Validating Experimental Framework

Given the limited availability of experimental data, the following section provides detailed protocols for the determination of the key physical and chemical characteristics of 2-Oxo-2-(pyridin-3-yl)acetic acid.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.[9]

Experimental Protocol:

-

Sample Preparation: Ensure the synthesized 2-Oxo-2-(pyridin-3-yl)acetic acid is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[3][9][10][11]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will save time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a rate of 1-2 °C per minute when approaching the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Profile

Understanding the solubility of a compound is critical for its formulation and for designing further experiments.

Experimental Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: In a series of labeled vials, add a small, accurately weighed amount of 2-Oxo-2-(pyridin-3-yl)acetic acid (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No undissolved solid is visible.

-

Sparingly Soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Aqueous pH Dependence: Test the solubility in aqueous solutions of varying pH (e.g., pH 2, pH 7, pH 9) to observe the effect of ionization on solubility.[12][13][14][15][16]

Caption: Experimental workflow for solubility determination.

pKa Determination by Potentiometric Titration

The pKa values are essential for predicting the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of 2-Oxo-2-(pyridin-3-yl)acetic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/methanol mixture if solubility is an issue).

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point(s) of the titration curve.[17][18][19][20][21] The first inflection point will correspond to the carboxylic acid, and the second to the pyridinium ion.

Spectroscopic Characterization

Spectroscopic analysis provides a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Pyridine-H2 | ~9.0 | s | Proton adjacent to N and C=O |

| Pyridine-H6 | ~8.8 | d | Proton adjacent to N |

| Pyridine-H4 | ~8.2 | d | Proton meta to N |

| Pyridine-H5 | ~7.6 | dd | Proton meta to N |

| COOH | >10 | br s | Carboxylic acid proton |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C=O (keto) | ~190-195 | Ketone carbonyl carbon |

| C=O (acid) | ~160-165 | Carboxylic acid carbonyl carbon |

| Pyridine-C3 | ~130-135 | Carbon attached to the keto-acid group |

| Pyridine-C2, C6 | ~150-155 | Carbons adjacent to nitrogen |

| Pyridine-C4, C5 | ~125-140 | Other pyridine carbons |

Experimental Protocol for NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of 2-Oxo-2-(pyridin-3-yl)acetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 30° pulse, 2-4 second acquisition time, 1-2 second relaxation delay, 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 30° pulse, 1-2 second acquisition time, 2-5 second relaxation delay, 1024-4096 scans.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.[4][22][23][24]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (carboxylic acid) | 3300-2500 | Broad |

| C-H (aromatic) | 3100-3000 | Medium |

| C=O (keto) | 1720-1700 | Strong |

| C=O (carboxylic acid) | 1760-1740 | Strong |

| C=N, C=C (pyridine ring) | 1600-1450 | Medium to Strong |

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Data Acquisition: Place the sample on the ATR crystal or in the KBr press. Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.[25][26]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data:

-

Ionization Mode: Electrospray ionization (ESI) is suitable for this polar, acidic molecule.

-

Expected Molecular Ion:

-

In positive ion mode: [M+H]⁺ at m/z 152.03.

-

In negative ion mode: [M-H]⁻ at m/z 150.02.

-

-

Key Fragmentation: Expect loss of CO₂ (44 Da) and CO (28 Da) from the molecular ion.

Experimental Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol/water).

-

LC Separation (Optional but Recommended): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid for positive ion mode) to ensure sample purity before MS analysis.

-

MS Detection: Introduce the sample into the ESI source of the mass spectrometer. Acquire data in both positive and negative ion modes.

-

MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can be used for structural confirmation.[1][27][28][29][30]

Chemical Reactivity and Stability

The chemical reactivity of 2-Oxo-2-(pyridin-3-yl)acetic acid is dictated by its three key functional components: the pyridine ring, the α-keto group, and the carboxylic acid.

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring can undergo nucleophilic aromatic substitution, particularly if activated.

-

α-Keto Group: The ketone is electrophilic and can react with nucleophiles. It can also be reduced to an α-hydroxy acid.

-

Carboxylic Acid: This group is acidic and can be deprotonated to form a carboxylate salt. It can also be converted to esters, amides, or acid chlorides. The presence of the α-keto group makes this compound susceptible to decarboxylation under certain conditions (e.g., heating).

The compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

Applications in Drug Discovery and Development

The 2-Oxo-2-(pyridin-3-yl)acetic acid scaffold is a valuable building block in drug discovery for several reasons:

-

Bioisosteric Replacement: The α-keto acid moiety can act as a bioisostere for other functional groups, enabling the fine-tuning of a molecule's properties.

-

Enzyme Inhibition: α-keto acids are known inhibitors of various enzymes, including proteases and dehydrogenases.

-

Synthetic Handle: The reactive nature of the functional groups allows for the facile introduction of diverse substituents, enabling the rapid generation of compound libraries for screening.

Derivatives of pyridyl-oxo-acetic acids have been investigated for their potential as antibacterial agents and in other therapeutic areas.[31] The unique combination of a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond donor/acceptor (carboxylic acid), and another polar group (ketone) provides multiple points for interaction with biological targets.

Conclusion

2-Oxo-2-(pyridin-3-yl)acetic acid stands as a molecule of significant synthetic and medicinal potential, yet its full characterization remains an open avenue for research. This guide has sought to bridge the current knowledge gap by providing a robust framework for its investigation. By combining predicted data with detailed, causality-driven experimental protocols, we empower researchers to not only verify the fundamental properties of this compound but also to explore its reactivity and potential applications with confidence and scientific rigor. The journey from a promising scaffold to a novel therapeutic or a valuable research tool is paved with meticulous characterization, and it is our hope that this guide will serve as an indispensable companion on that path.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Lee, T. V., & Porter, J. R. (2025). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. ResearchGate. Retrieved from [Link]

-

Classification of organic compounds By solubility. (n.d.). ajmbioorg. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Applied Sciences, UiTM Perak. Retrieved from [Link]

-

Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023, April 27). ACS Publications. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxo-2-((pyridin-2-ylmethyl)amino)acetic acid. Retrieved from [Link]

-

How can you determine the solubility of organic compounds?. (2017, June 24). Quora. Retrieved from [Link]

-

PubChem. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. Retrieved from [Link]

-

Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016, June 9). MDPI. Retrieved from [Link]

-

Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Homolytic acylation of protonated pyridines and pyrazines with .alpha.-keto acids: the problem of monoacylation. (n.d.). ACS Publications. Retrieved from [Link]

-

A new synthesis of .alpha.-(2-pyridyl) ketones by acylation of 2-picolyllithium and 2,6-lutidyllithium with N,N-dimethylcarboxamides. (n.d.). ACS Publications. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 2-OXO-2-(PYRIDIN-3-YL)ACETIC ACID. Retrieved from [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (n.d.). MDPI. Retrieved from [Link]

-

Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). (2024, June 13). PubMed Central. Retrieved from [Link]

-

Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

-

Effect of pyridine on the regio- and stereo-chemistry in the addition of bromine chloride to α,β-unsaturated aldehydes and ketones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. (2018, March 20). ResearchGate. Retrieved from [Link]

-

Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.). MDPI. Retrieved from [Link]

-

LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. (n.d.). The Capital Region of Denmark's Research Portal. Retrieved from [Link]

-

Dolzhenko, A. V. (2003, November 14). SYNTHESIS AND STRUCTURAL STUDIES OF (2-OXO-2,3-DIHYDROIMIDAZO[1,2-a]PYRIDIN-3-YL)ACETIC ACIDS. Arkivoc. Retrieved from [Link]

-

1H, 13C and 15N NMR assignments of phenazopyridine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate. Retrieved from [Link]

-

Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health. Retrieved from [Link]

-

6.4: Alpha Halogenation of Aldehydes and Ketones (reference only). (2023, July 24). Chemistry LibreTexts. Retrieved from [Link]

-

LC-MS/MS method for quantitative profiling of ketone bodies, keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. (2023, November 2). Pure. Retrieved from [Link]

-

LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. (2023, October 31). PubMed. Retrieved from [Link]

-

Pyridine Aldehydes and Ketones. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). Frontiers. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-OXO-2-(PYRIDIN-3-YL)ACETIC ACID | CAS#:39684-37-2 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. byjus.com [byjus.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. quora.com [quora.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. 1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. research.regionh.dk [research.regionh.dk]

- 29. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 30. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

A Senior Application Scientist's Guide to the Solubility of 3-Pyridylglyoxylic Acid Hydrate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-pyridylglyoxylic acid hydrate in organic solvents. While specific experimental solubility data for this compound is not extensively documented in public literature, this paper synthesizes foundational principles of solubility, molecular structure, and solvent interactions to establish a robust theoretical profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for the gravimetric determination of solubility, enabling researchers, scientists, and drug development professionals to generate reliable and reproducible data. By explaining the causality behind experimental choices and grounding our methodology in established thermodynamic principles, this document serves as an essential resource for applications ranging from reaction engineering and purification to formulation development.

Introduction: The Significance of 3-Pyridylglyoxylic Acid Hydrate

3-Pyridylglyoxylic acid, a heterocyclic organic compound featuring both a pyridine ring and a glyoxylic acid moiety, is a versatile building block in medicinal chemistry and pharmaceutical development. Its structure, incorporating a basic nitrogen atom, a carboxylic acid group, and an alpha-keto acid function, makes it a precursor for a variety of complex molecular architectures. The compound often exists as a hydrate, where water molecules are incorporated into the crystal lattice.

Understanding the solubility of 3-pyridylglyoxylic acid hydrate in organic solvents is paramount for its practical application. Solubility data governs critical process parameters, including:

-

Reaction Kinetics: The concentration of dissolved reactants directly influences reaction rates.

-

Purification: Crystallization, a primary purification method, is entirely dependent on differential solubility in various solvent systems.

-

Formulation: For pharmaceutical applications, achieving the desired concentration in a suitable solvent system is a cornerstone of drug product development.

-

Analytical Method Development: Techniques such as HPLC and NMR spectroscopy require the analyte to be fully dissolved for accurate quantification.

This guide will first delve into the theoretical underpinnings of this compound's solubility before providing a practical, step-by-step methodology for its empirical determination.

Theoretical Solubility Profile: A Mechanistic Perspective

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For 3-pyridylglyoxylic acid hydrate, several structural features are key determinants of its solubility profile.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[1] Pyridine itself is miscible with a wide range of polar and nonpolar solvents, from water to hexane.[2][3] This suggests that the pyridine moiety will enhance solubility in a broad spectrum of solvents.

-

Carboxylic Acid Group: This functional group is polar and can act as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like alcohols and water.

-

α-Keto Group: The ketone's carbonyl group is a hydrogen bond acceptor, contributing to interactions with protic solvents.

-

Hydrate Form: The presence of water molecules within the crystal lattice introduces an additional energetic barrier that must be overcome for dissolution. The desolvation energy of the hydrate contributes to the overall thermodynamics of solubility.[4] The dissolution of a hydrated salt in an organic solvent can be a complex process, potentially involving the water of hydration acting as a co-solvent.[5]

Glyoxylic acid, the parent compound, is soluble in water and ethanol but only slightly soluble in less polar organic solvents like ether and benzene, and insoluble in esters.[6][7] We can extrapolate that the addition of the more organophilic pyridine ring to the glyoxylic acid structure will likely increase its solubility in a wider range of organic solvents compared to glyoxylic acid itself.

Logical Framework for Solvent Selection

The interplay of these functional groups suggests a solubility profile that can be logically predicted and tested.

Caption: Predicted solubility based on intermolecular forces.

Quantitative Solubility Data: A Template for Investigation

As previously stated, specific, publicly available quantitative data for 3-pyridylglyoxylic acid hydrate is scarce. Therefore, the following table is presented as a template for researchers to populate using the experimental protocol detailed in the subsequent section. This structured approach ensures data consistency and facilitates cross-solvent comparisons.

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| 1-Propanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Isopropanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Weakly Polar | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | Weakly Polar | 25 | Experimental Value | Calculated Value |

| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Nonpolar | 25 | Experimental Value | Calculated Value |

Experimental Protocol: Gravimetric Determination of Solubility

This section provides a robust, self-validating protocol for determining the equilibrium solubility of 3-pyridylglyoxylic acid hydrate. The gravimetric method is a reliable and widely used technique for measuring the solubility of solid compounds in various solvents.[8][9]

Causality Behind Experimental Design: The core principle is to create a saturated solution at a constant temperature, ensure equilibrium has been reached, and then accurately measure the mass of the dissolved solute in a known quantity of the solvent.

Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination.

Step-by-Step Methodology

-

Materials and Equipment:

-

3-Pyridylglyoxylic acid hydrate (verify purity)

-

Selected organic solvents (high-purity grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or magnetic stirrer with a temperature-controlled water/oil bath

-

Calibrated thermometer or temperature probe

-

Glass vials with airtight caps (e.g., 20 mL scintillation vials)

-

Glass syringes and filters (e.g., 0.45 µm PTFE)

-

Pre-weighed drying dishes or vials

-

Vacuum oven or rotary evaporator

-

-

Procedure:

-

Step 2.1: Sample Preparation: To a series of glass vials, add a known mass of the chosen organic solvent (e.g., 10.0 g).

-

Step 2.2: Addition of Solute: Add an excess amount of 3-pyridylglyoxylic acid hydrate to each vial. "Excess" is critical to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Step 2.3: Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Allow the mixtures to equilibrate for a sufficient time (a minimum of 24 hours is recommended to ensure equilibrium, but this should be confirmed by time-course sampling if high accuracy is required). Continuous agitation is necessary.

-

Step 2.4: Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Step 2.5: Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a filter. The pre-warming prevents premature crystallization of the solute. Immediately transfer the sample into a pre-weighed (tared) drying dish and record the total mass of the dish plus the saturated solution.

-

Step 2.6: Solvent Evaporation: Place the drying dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant mass of the solid residue is achieved.

-

Step 2.7: Data Collection: Record the final mass of the drying dish plus the solid residue.

-

Step 2.8: Repetition: Perform each measurement in triplicate to ensure reproducibility and calculate the average and standard deviation.

-

-

Calculation of Solubility:

-

Mass of the solvent in the sample:

-

msolvent = (Mass of dish + solution) - (Mass of dish + residue)

-

-

Mass of the dissolved solute (residue):

-

msolute = (Mass of dish + residue) - (Mass of empty dish)

-

-

Solubility (in g / 100 g solvent):

-

Solubility = (msolute / msolvent) × 100

-

To convert to g/100 mL, multiply by the solvent density at the experimental temperature.

-

Discussion and Field Insights

The solubility of pyridine-containing carboxylic acids is often highest in polar protic solvents due to the strong hydrogen bonding interactions.[9] We anticipate that 3-pyridylglyoxylic acid hydrate will follow this trend, exhibiting high solubility in alcohols like methanol and ethanol. Its solubility in polar aprotic solvents like DMF and DMSO is also expected to be significant due to strong dipole-dipole interactions.

A key consideration for this specific molecule is the stability of the hydrate form in different solvents. In very dry (anhydrous) organic solvents, the hydrate may be unstable, potentially leading to the precipitation of the anhydrous form, which could have a different solubility. This underscores the importance of using solvents with a known and controlled water content for highly accurate and reproducible measurements.

Furthermore, the acidic nature of the carboxylic group and the basic nature of the pyridine ring mean that the pH of the medium can have a profound impact on solubility in aqueous or mixed aqueous-organic systems. While this guide focuses on pure organic solvents, researchers working with buffered systems should be aware of the zwitterionic potential of the molecule.

Conclusion

This technical guide provides a robust framework for approaching the solubility of 3-pyridylglyoxylic acid hydrate. By combining a theoretical understanding of its molecular structure with a detailed, practical protocol for experimental determination, researchers can confidently generate the critical data needed for process development, formulation, and discovery. The provided methodologies and logical frameworks are designed to be adaptable, ensuring their utility across a wide range of research and development applications.

References

- Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. (2025).

- An In-depth Technical Guide to the Solubility of 3-Methyl-2-(4-nitrophenyl)pyridine in Organic Solvents. (n.d.). Benchchem.

- Glyoxylic acid: Application, Production and Isol

- GLYOXYLIC ACID. (n.d.).

- GLYOXYLIC ACID 50%. (n.d.).

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.

- GLYOXYLIC ACID. (n.d.).

- Glyoxylic Acid | C2H2O3. (n.d.). PubChem.

- Pyridine. (n.d.). chemeurope.com.

- Estimating the Aqueous Solubility of Pharmaceutical Hydr

- Pyridine. (n.d.). Some Industrial Chemicals - NCBI Bookshelf.

- Is there anything known about the solubility of hydrated salts in pure organic solvents?. (2020).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine [chemeurope.com]

- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]

- 7. atamankimya.com [atamankimya.com]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

Spectroscopic Characterization of Oxo(3-pyridinyl)acetic Acid Hydrate: A Technical Guide for Researchers

Introduction

Oxo(3-pyridinyl)acetic acid hydrate, also known as 3-pyridylglyoxylic acid monohydrate, is a heterocyclic α-keto acid of significant interest in medicinal chemistry and drug development. Its structure, incorporating a pyridine ring, an α-keto acid moiety, and a molecule of water, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the study of its chemical behavior.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific hydrate, this guide combines predicted data, analysis of a closely related analogue, and theoretical principles to provide a robust framework for its characterization. Each section includes a discussion of the underlying principles, detailed experimental protocols, and an interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework